Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a dibenzazepine core and a piperazine moiety. It is often used in scientific research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride typically involves multiple steps. One common method starts with the preparation of 10,11-dihydro-5H-dibenz(b,f)azepine, which is then reacted with 4-(2-hydroxyethyl)piperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenz(b,f)azepine: A precursor in the synthesis of the target compound.
Imipramine: A tricyclic antidepressant with a similar dibenzazepine core.
Oxcarbazepine: An anticonvulsant with a related structure.
Uniqueness
Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride is unique due to its combination of a dibenzazepine core and a piperazine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
29573-86-2 |
---|---|
Molecular Formula |
C22H29Cl2N3O2 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C22H27N3O2.2ClH/c26-16-15-23-11-13-24(14-12-23)17-22(27)25-20-7-3-1-5-18(20)9-10-19-6-2-4-8-21(19)25;;/h1-8,26H,9-17H2;2*1H |
InChI Key |
TZGOOZDYIXRJPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)CCO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.